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molecular formula C11H11ClO B8359107 4-Cyclopropyl-2-methylbenzoyl chloride

4-Cyclopropyl-2-methylbenzoyl chloride

Cat. No. B8359107
M. Wt: 194.66 g/mol
InChI Key: XBTNTXBJLCNBQM-UHFFFAOYSA-N
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Patent
US07683064B2

Procedure details

4-Cyclopropyl-2-methylbenzoic acid (25.01 g, 142 mmol) and phosphorus pentachloride (32.84 g, 158 mmol) were charged into a 100 mL round bottom flask fitted with a stir bar, reflux condenser, and calcium chloride drying tube exhausted through a dilute aqueous solution of NaOH as a gas trap. Refluxed the mixture at a bath temperature of 120° for 2 hr. Removed the POCl3 byproduct by distillation at atmospheric pressure. Vacuum distilled the residue. Collected the fraction distilling at 116-118°/3 torr to obtain 4-cyclopropyl-2-methylbenzoyl chloride as a clear colorless liquid (26.39 g, 136 mmol). 1H NMR (300 MHz, chloroform-d) ppm 0.77-0.86 (m, 2H) 1.06-1.16 (m, 2H) 1.87-1.99 (m, 1H) 2.54 (s, 3H) 6.93-7.03 (m, 2H) 8.14 (d, J=8.29 Hz, 1H).
Quantity
25.01 g
Type
reactant
Reaction Step One
Quantity
32.84 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[C:6]([CH3:13])[CH:5]=2)[CH2:3][CH2:2]1.P(Cl)(Cl)(Cl)(Cl)[Cl:15]>>[CH:1]1([C:4]2[CH:12]=[CH:11][C:7]([C:8]([Cl:15])=[O:9])=[C:6]([CH3:13])[CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25.01 g
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
32.84 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and calcium chloride drying tube
CUSTOM
Type
CUSTOM
Details
exhausted through a dilute aqueous solution of NaOH as a gas trap
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed the mixture at a bath temperature of 120° for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Removed the POCl3 byproduct
DISTILLATION
Type
DISTILLATION
Details
by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distilled the residue
CUSTOM
Type
CUSTOM
Details
Collected the fraction
DISTILLATION
Type
DISTILLATION
Details
distilling at 116-118°/3 torr

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C(=O)Cl)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 136 mmol
AMOUNT: MASS 26.39 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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